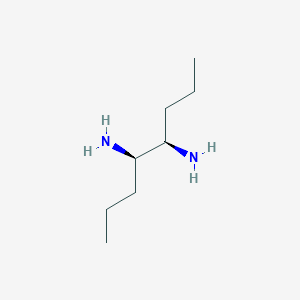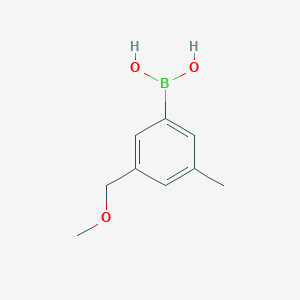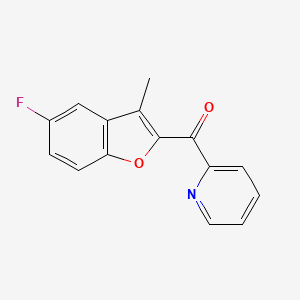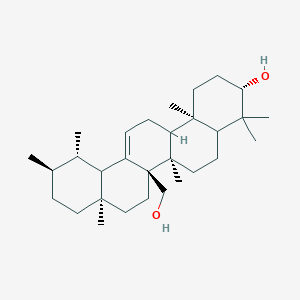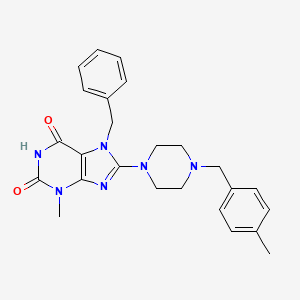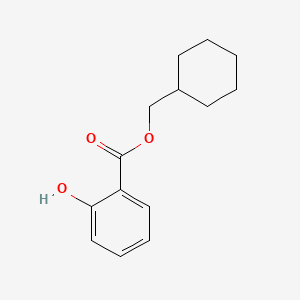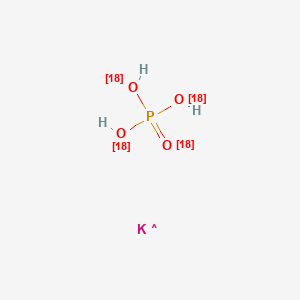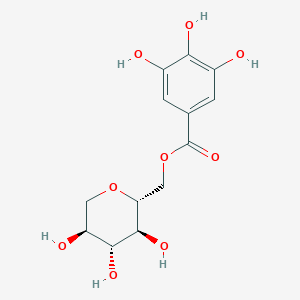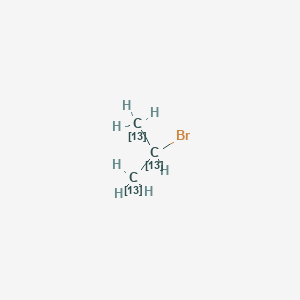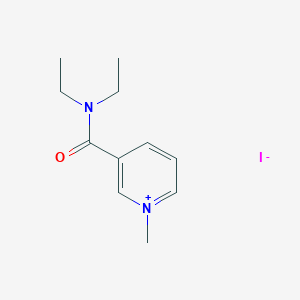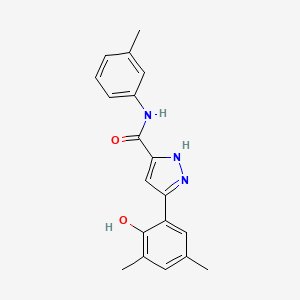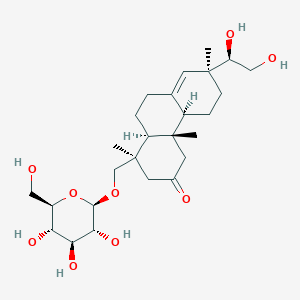
Pubeside D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pubeside D is an ent-pimarane-type diterpenoid glycoside isolated from the ethanol extract of Siegesbeckia pubescens Makino . This compound is part of a group of diterpenoids known for their diverse biological activities, including anti-inflammatory, antithrombotic, and immune-suppressive properties .
Vorbereitungsmethoden
Pubeside D is typically isolated from the aerial parts of Siegesbeckia pubescens Makino using various chromatographic techniques. The process involves the use of silica gel, RP-8, Sephadex LH-20, and preparative high-performance liquid chromatography (Pre-HPLC) . The isolation process is meticulous and requires precise conditions to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
Pubeside D undergoes several types of chemical reactions, including oxidation and glycosylation. The compound’s structure features hydroxyl groups that can participate in oxidation reactions, forming carbonyl compounds . Additionally, the glycosidic bond in this compound can be hydrolyzed under acidic conditions, leading to the formation of its aglycone and glucose . Common reagents used in these reactions include oxidizing agents like potassium permanganate and acidic catalysts like hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Pubeside D has been extensively studied for its potential therapeutic applications. In chemistry, it serves as a model compound for studying the reactivity of diterpenoid glycosides . In biology and medicine, this compound exhibits significant anti-inflammatory and antithrombotic activities, making it a candidate for developing new anti-inflammatory drugs .
Wirkmechanismus
The mechanism of action of Pubeside D involves its interaction with various molecular targets and pathways. The compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes . It also modulates the activity of immune cells, reducing their proliferation and activation . The exact molecular targets of this compound are still under investigation, but it is believed to interact with key signaling pathways involved in inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
Pubeside D is structurally similar to other ent-pimarane-type diterpenoids, such as pubeside C and pubeside F . These compounds share a common pimarane skeleton but differ in the number and position of hydroxyl and glycosidic groups . This compound is unique due to its specific hydroxylation pattern and glycosidic linkage, which contribute to its distinct biological activities . Other similar compounds include ent-kaurane diterpenoids, which also exhibit anti-inflammatory and antithrombotic properties .
Eigenschaften
Molekularformel |
C26H42O9 |
|---|---|
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
(1R,4aS,4bR,7S,10aS)-7-[(1R)-1,2-dihydroxyethyl]-1,4a,7-trimethyl-1-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,4b,5,6,9,10,10a-octahydrophenanthren-3-one |
InChI |
InChI=1S/C26H42O9/c1-24(19(30)12-28)7-6-16-14(8-24)4-5-18-25(2,9-15(29)10-26(16,18)3)13-34-23-22(33)21(32)20(31)17(11-27)35-23/h8,16-23,27-28,30-33H,4-7,9-13H2,1-3H3/t16-,17-,18-,19+,20-,21+,22-,23-,24+,25+,26+/m1/s1 |
InChI-Schlüssel |
QYXBVSOUROVSDU-SHNINHJWSA-N |
Isomerische SMILES |
C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC(=O)C[C@@]3(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)[C@H](CO)O |
Kanonische SMILES |
CC1(CCC2C(=C1)CCC3C2(CC(=O)CC3(C)COC4C(C(C(C(O4)CO)O)O)O)C)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


